Alitame hydrate

Übersicht

Beschreibung

Alitame hydrate is a dipeptide sweetener that contains aspartic acid. It was developed by Pfizer in the early 1980s and is marketed in some countries under the brand name Aclame . This compound is approximately 2000 times sweeter than sucrose (table sugar) and about 10 times sweeter than aspartame . Unlike aspartame, alitame does not contain phenylalanine, making it suitable for individuals with phenylketonuria .

Vorbereitungsmethoden

Alitame hydrate is prepared through a multistep synthesis involving the reaction between two intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame / 4-methylbenzenesulfonic acid adduct followed by additional purification steps, and finally recrystallization from water as the 2.5 hydrate .

Analyse Chemischer Reaktionen

Alitame hydrate undergoes various chemical reactions, including oxidation and hydrolysis. The terminal amide group in alitame provides better hydrolytic stability compared to the methyl ester group in aspartame . Common reagents used in these reactions include potassium permanganate and ninhydrin . Major products formed from these reactions include the beta isomer and alanine amide .

Wissenschaftliche Forschungsanwendungen

Alitame hydrate has found applications in various fields due to its intense sweetness and stability. In the food industry, it is used as a high-intensity sweetener in various products, including beverages and baked goods . Its stability at high temperatures and a broader pH range makes it suitable for many food processing applications . Additionally, alitame has been studied for its potential use in pharmaceuticals as a non-nutritive sweetener .

Wirkmechanismus

The mechanism by which alitame exerts its sweetening effect involves its interaction with taste receptors on the tongue. The specific molecular targets and pathways involved in this interaction are not fully understood, but it is believed that alitame binds to the sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness .

Vergleich Mit ähnlichen Verbindungen

Alitame hydrate is often compared to other high-intensity sweeteners such as aspartame, neotame, and saccharin. Unlike aspartame, alitame does not contain phenylalanine, making it suitable for individuals with phenylketonuria . Neotame, another dipeptide sweetener, is also about 2000 times sweeter than sucrose but has a different chemical structure . Saccharin, while more stable than alitame, has a bitter aftertaste that alitame lacks .

Similar Compounds::- Aspartame

- Neotame

- Saccharin

- Acesulfame potassium

Biologische Aktivität

Alitame hydrate is a high-intensity sweetener derived from amino acids, primarily L-aspartic acid and D-alanine, combined with a thietane-derived amine. Its unique structure contributes to its biological activity, particularly in metabolic processes and potential effects on human health. This article delves into the biological activity of this compound, including its stability, metabolism, and effects observed in various studies.

This compound is known for its stability under dry conditions but is susceptible to degradation when exposed to elevated temperatures or low pH environments. Studies indicate that alitame remains relatively stable in simulated gastric juices, showing only slight degradation over prolonged periods .

Table 1: Stability of this compound

| Condition | Stability Observed |

|---|---|

| Dry Room Temperature | Stable |

| Elevated Temperature | Degradation |

| Low pH Solution | Degradation |

| Simulated Gastric Juices (24h) | Slight Degradation |

Metabolism and Enzyme Interaction

Research has demonstrated that alitame undergoes metabolic processes primarily in the liver and intestines. In rat studies, alitame was shown to induce hepatic enzymes, particularly cytochrome P-450 isoenzymes, which are crucial for drug metabolism .

Key Findings from Metabolism Studies

- Enzyme Induction : Alitame administration increased the activity of liver enzymes such as O-demethylase, with significant enzyme activity observed at higher doses (up to 2000 mg/kg) .

- Intestinal Metabolism : Alitame was cleaved by intestinal homogenates, with a conversion rate of 13-21% after 10 minutes of incubation, indicating enzymatic activity .

Case Studies and Human Trials

A notable study involved eight male subjects who received alitame in gelatine capsules over 14 days at a dose of 15 mg/kg body weight per day. The results indicated minimal adverse effects and supported the safety profile of alitame as a food additive .

Table 2: Summary of Human Trial Findings

| Parameter | Result |

|---|---|

| Dose | 15 mg/kg/day |

| Duration | 14 days |

| Adverse Effects | Minimal |

Health Implications

The use of alitame as a sweetener has been linked to various health implications, particularly concerning obesity and metabolic disorders. As an artificial sweetener, it provides a low-calorie alternative to sugar, which can be beneficial for weight management. However, the breakdown products of alitame have raised concerns regarding their potential metabolic effects .

Research Insights on Health Effects

- Weight Management : Alitame's low-calorie content makes it an attractive option for individuals seeking to reduce sugar intake.

- Metabolic Concerns : Some studies suggest that artificial sweeteners may not trigger physiological satiety mechanisms effectively, potentially leading to increased overall caloric consumption .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of alitame hydrate, and how can potential impurities be quantified?

- This compound purity is evaluated using high-performance liquid chromatography (HPLC) to quantify organic impurities such as α- and β-isomers, which must not exceed 0.2% and 0.3%, respectively . Inorganic impurities like lead are analyzed via atomic absorption spectroscopy, with a maximum permissible limit of 1 mg/kg . Additional tests include sulfur ash residue (≤1.0%), optical rotation (+40 to +50°C), and moisture content (11–13%) .

Q. How should this compound be prepared for biological assays to minimize solvent interference?

- Dissolve this compound in polar solvents (e.g., ethanol, DMSO) at ~10 mg/ml, followed by dilution in aqueous buffers (e.g., PBS pH 7.2). Residual organic solvents must be <1% to avoid physiological artifacts . Fresh aqueous solutions are recommended due to instability beyond 24 hours .

Q. What factors influence the solubility and stability of this compound in experimental conditions?

- Solubility depends on pH and temperature. At its isoelectric point (pH 5.7), solubility is ~13% (25°C) but increases with pH deviations or elevated temperatures . Stability decreases under acidic conditions due to hydrolysis, though it is more resilient than aspartame in neutral/basic environments .

Q. How can researchers validate this compound’s interaction with sweet taste receptors?

- Use competitive binding assays with recombinant human TAS1R2 receptors. Alitame binds the Venus flytrap domain with high affinity (Kd = 0.15 µM), distinguishable from aspartame’s binding site . In vivo primate studies (e.g., two-bottle preference tests) confirm its sucrose-like sweetness .

Q. What are the key structural modifications in this compound that enhance its sweetness compared to aspartame?

- The addition of a 2,2,4-trimethylpentyl group on the aspartic acid side chain increases hydrophobicity and receptor binding affinity. D-alanine substitution (vs. L-phenylalanine in aspartame) optimizes stereochemical compatibility with taste receptors .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between regulatory approvals (e.g., JECFA vs. FDA) for this compound?

- Analyze raw data from pivotal toxicology studies (e.g., carcinogenicity in rodents) for methodological flaws. Differences may stem from variable metabolite profiling or exposure thresholds. Meta-analyses of independent studies are critical to resolve regulatory conflicts .

Q. Methodological Considerations

- Data Reproducibility : Standardize solvent systems, pH, and storage conditions across experiments .

- Statistical Power : Use ANOVA for multi-group comparisons in metabolic studies, with post-hoc corrections for false discovery rates .

- Ethical Compliance : Adhere to OECD/ICH guidelines for animal welfare and environmental safety testing .

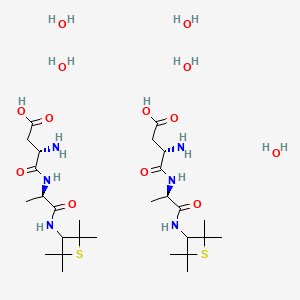

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H25N3O4S.5H2O/c2*1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5;;;;;/h2*7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19);5*1H2/t2*7-,8+;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFKRGBSZPCGQB-FLBSXDLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60N6O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035028 | |

| Record name | Alitame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder | |

CAS No. |

99016-42-9 | |

| Record name | Alitame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099016429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALITAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KI9M51JOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.